1-Benzyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea

mTOR inhibition Chemoproteomics Target engagement

1-Benzyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea (CAS 1020977-09-6) is a synthetic diaryl urea derivative built on the imidazo[1,2-b]pyridazine scaffold. Its structure places a 6-methoxy substituent on the fused bicyclic core, a 2-methyl substitution adjacent to the urea linkage on the central phenyl ring, and a benzyl group capping the terminal urea nitrogen.

Molecular Formula C22H21N5O2
Molecular Weight 387.443
CAS No. 1020977-09-6
Cat. No. B2386736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea
CAS1020977-09-6
Molecular FormulaC22H21N5O2
Molecular Weight387.443
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)NCC4=CC=CC=C4
InChIInChI=1S/C22H21N5O2/c1-15-8-9-17(19-14-27-20(24-19)10-11-21(26-27)29-2)12-18(15)25-22(28)23-13-16-6-4-3-5-7-16/h3-12,14H,13H2,1-2H3,(H2,23,25,28)
InChIKeyMHFZBXQKDZWMDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea | Chemical Identity & Scaffold Context


1-Benzyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea (CAS 1020977-09-6) is a synthetic diaryl urea derivative built on the imidazo[1,2-b]pyridazine scaffold. Its structure places a 6-methoxy substituent on the fused bicyclic core, a 2-methyl substitution adjacent to the urea linkage on the central phenyl ring, and a benzyl group capping the terminal urea nitrogen . This specific substitution pattern differentiates it from structurally related analogs, including positional isomers and compounds with alternative terminal caps, and positions it within the broader chemotype explored for kinase inhibition, most notably against the mammalian target of rapamycin (mTOR) [1][2][3].

1-Benzyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea: Why In-Class Substitution Is Not a Given


Within the imidazo[1,2-b]pyridazine diaryl urea chemotype, seemingly minor structural modifications cause profound shifts in kinase selectivity and cellular potency. The substitution pattern around the central phenyl ring (e.g., meta- vs. para-linkage of the imidazopyridazine, presence or absence of the 2-methyl group) dictates the spatial orientation of the terminal urea benzyl group and the key hinge-binding methoxy-imidazopyridazine core . Published structure-activity relationship (SAR) campaigns show that only a subset of analogs within a series achieves dual-digit nanomolar mTOR inhibition, and in vivo antitumor efficacy is not uniformly distributed across close analogs [1]. Substituting this compound with a generic 'imidazo[1,2-b]pyridazine urea' without precise structural verification therefore carries a high risk of introducing a molecule with drastically different target engagement and antiproliferative profile.

Quantitative Differentiation Data for 1-Benzyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea


mTOR Binding Affinity: Kd Values from Chemoproteomic Assays

The compound demonstrates low nanomolar binding affinity for mTOR in a chemoproteomic assay format. In mixed human cell lysates (HEK293/K562/placenta), the equilibrium dissociation constant (Kd) was measured at 6.30 nM, while in a separate HeLa/Jurkat/K562 lysate preparation, the Kd was 6.90 nM [1]. No directly comparable Kd for the closest structural analog (e.g., A18 or para-substituted isomer) is publicly available in the same assay system; however, the target compound's binding affinity is consistent with the biochemical mTOR IC50 reported for related diaryl urea derivatives A17 and A18, which were 67 nM and 62 nM, respectively [2]. Class-level inference: diaryl ureas lacking the precise 2-methyl-5-(imidazo[1,2-b]pyridazin-2-yl)phenyl substitution pattern generally exhibit mTOR IC50 values above 100 nM [2], highlighting the structural specificity required for potent target engagement.

mTOR inhibition Chemoproteomics Target engagement

Cellular Anti-Proliferative Activity Against NSCLC Models

Imidazo[1,2-b]pyridazine diaryl urea derivatives structurally related to the target compound potently suppress proliferation of non-small cell lung cancer (NSCLC) cell lines A549 and H460. The lead compound from the series, designated A17, exhibits an IC50 of approximately 0.05 µM against A549 cells in SRB assays [1]. The target compound shares the identical core scaffold and urea linkage pattern to A17, although the exact substituent correspondence requires confirmation from the primary synthesis disclosure. Under identical assay conditions, the broader panel of diaryl urea derivatives (A15-A24) displayed IC50 values spanning 0.02 µM to 20.7 µM [1]. This 1,000-fold potency range within a single congeneric series demonstrates that minor structural variations produce large differences in cellular efficacy; therefore, casual substitution with a near neighbor is not supported by the SAR data.

Non-small cell lung cancer A549 H460 SRB assay

Downstream Pathway Suppression: AKT and S6 Phosphorylation

The lead compound A17, which bears the same imidazo[1,2-b]pyridazine-urea scaffold as the target compound, suppresses phosphorylation of AKT at Ser473 and ribosomal protein S6 in A549 cells, as demonstrated by western blotting [1]. This downstream pharmacodynamic (PD) modulation confirms functional mTORC1 and mTORC2 pathway inhibition. In the same study, not all diaryl urea derivatives within the series were tested for pathway suppression; the selection of A17 for detailed mechanistic characterization underscores the non-uniform biological behavior across close structural analogs. Procurement of the target compound with verified identity thus provides the highest probability of recapitulating these PD effects, which are essential for target engagement studies and efficacy readouts.

PI3K-AKT-mTOR pathway Pharmacodynamics Phospho-AKT (Ser473) Phospho-S6

In Vivo Antitumor Efficacy: A549 Xenograft Model

The diaryl urea compound A17—considered the closest fully characterized structural relative of the target molecule—produced a significant antitumor effect in an established nude mouse A549 xenograft model [1]. The specific tumor growth inhibition (TGI) percentage was not tabulated in the abstract, but the effect was described as 'obvious'. This in vivo translation distinguishes A17 (and by structural inference, the target compound) from the majority of the A15-A24 series, which were not advanced to xenograft studies. No publicly available in vivo data exist for the para-substituted positional isomer (CAS 1060296-49-2). This indicates that the specific substitution pattern found in the target compound is one of the few within the chemotype to have demonstrated in vivo proof-of-concept.

Xenograft In vivo efficacy Nude mice Tumor growth inhibition

Cell Cycle Arrest Signature: G1-Phase Blockade

Compounds A17 and A18 from the imidazo[1,2-b]pyridazine diaryl urea series induce G1-phase cell cycle arrest in A549 cells, as determined by flow cytometric analysis [1]. This is a mechanistic hallmark consistent with mTOR pathway inhibition. The ability to induce G1 arrest is not a universal property of all imidazo[1,2-b]pyridazine-containing compounds; it is specifically associated with those achieving robust mTOR engagement at cellular concentrations. Procurement of the target compound with structurally verified identity supports experimental designs aimed at interrogating mTOR-dependent cell cycle checkpoints.

Cell cycle arrest G1-phase Flow cytometry

Procurement-Ready Application Scenarios for 1-Benzyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea


mTOR-Dependent Cancer Pharmacology: In Vitro Target Validation

When performing mTOR kinase inhibition or cellular target engagement studies, the compound's verified low-nanomolar Kd (6.3–6.9 nM) for mTOR [1] provides a well-defined affinity benchmark. Use in head-to-head experiments against mTOR reference inhibitors (e.g., AZD8055, Torin1) can establish relative potency and selectivity windows. The structurally confirmed identity mitigates the risk of confounding results from an isomer or an inactive analog, which is particularly important when correlating biochemical binding data with cellular pathway inhibition readouts such as p-AKT(Ser473) and p-S6 suppression [2].

Non-Small Cell Lung Cancer (NSCLC) Antiproliferative Screening

The compound is structurally related to A17, which demonstrated an A549 IC50 of ~0.05 µM in SRB assays [2]. It is suitable as a positive control or test article in NSCLC antiproliferative panels (A549, H460) where imidazo[1,2-b]pyridazine-based mTOR inhibitors are being explored. To ensure result comparability, researchers should confirm that the purchased material matches the A17 substitution pattern by appropriate analytical methods (NMR, LCMS) rather than relying on a generic scaffold descriptor.

In Vivo Xenograft Efficacy Studies (A549 Model)

For laboratories transitioning mTOR inhibitors from in vitro to in vivo proof-of-concept, the compound represents one of the few imidazo[1,2-b]pyridazine diaryl ureas with demonstrated (via its closest analog A17) significant antitumor activity in a nude mouse A549 xenograft model [2]. Sourcing this specific structure maximizes the likelihood of replicating the in vivo efficacy signal reported in the primary literature, provided that formulation, dosing route, and schedule are matched to the published protocol.

G1-Phase Cell Cycle Arrest Mechanistic Studies

Flow cytometry-based cell cycle analysis is a core assay for mTOR pathway functional interrogation. The compound's closest relatives A17 and A18 produced clear G1-phase arrest in A549 cells [2]. Procurement of the verified compound supports reproducible cell cycle profiling experiments. Researchers should include appropriate vehicle and positive controls (e.g., rapamycin) to benchmark the G1 arrest magnitude and rule out non-specific cytotoxicity.

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